N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-21(2,3)13-18(27)22-10-11-30-19-9-8-17-23-24-20(26(17)25-19)14-6-7-15(28-4)16(12-14)29-5/h6-9,12H,10-11,13H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDNVOMDMASSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Triazolopyridazine Core : This core structure is known for its diverse biological activities.
- Dimethoxyphenyl Group : Enhances the compound's lipophilicity and binding affinity to biological targets.
- Butanamide Moiety : Contributes to the overall stability and solubility of the compound.
Molecular Formula
The molecular formula for this compound is .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 394.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
The biological activity of this compound primarily stems from its interaction with various molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors involved in several biological pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes associated with inflammatory responses.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission and pain pathways.
Case Study Insights
In a recent study investigating similar triazolopyridazine derivatives:
- In vitro assays demonstrated that compounds with similar structural motifs exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in mediating inflammation and pain .
- Animal models indicated that these compounds could reduce inflammatory markers and pain responses effectively.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit potent anti-inflammatory properties.
Example Findings
- IC50 Values : Inhibition of COX-II was observed with IC50 values ranging from 0.52 μM to 22.25 μM across various derivatives .
- Mechanism : The inhibition is believed to occur through competitive binding at the enzyme's active site.
Anticancer Potential
Some studies have suggested that triazolopyridazine derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines.
Notable Results
- Compounds demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values in the micromolar range.
Antimicrobial Activity
There is preliminary evidence suggesting that certain derivatives exhibit antimicrobial properties against various bacterial strains.
Research Highlights
Comparison with Similar Compounds
Substituent Effects :
- Amide Chains : The 3,3-dimethylbutanamide moiety provides steric bulk and lipophilicity, contrasting with the benzamide or acetamide groups in analogues, which may alter membrane permeability and target binding .
Physicochemical Properties and Spectroscopic Analysis
- NMR Profiling : highlights that chemical shifts in regions corresponding to protons near substituents (e.g., positions 29–36 and 39–44) are sensitive to structural changes. The target compound’s 3,4-dimethoxyphenyl and bulky amide groups are expected to induce distinct shifts in these regions compared to analogues with smaller substituents (e.g., methyl or ethoxy groups) .
Q & A
Q. What are the critical steps in synthesizing N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide?
- Methodological Answer : Synthesis involves multi-step reactions starting from pyridazine and triazole precursors. Key steps include:
- Cyclization : Formation of the triazolo[4,3-b]pyridazine core via hydrazine intermediates under reflux conditions (e.g., ethanol, 80°C) .
- Functionalization : Introduction of the 3,4-dimethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide .
- Etherification : Reaction of the 6-hydroxy group with 3,3-dimethylbutanamide-substituted ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .
- Purification : Use of HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., δ 3.8 ppm for methoxy groups, δ 7.2–8.1 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₈N₄O₄) .
- IR Spectroscopy : Identifies carbonyl (1700–1650 cm⁻¹) and ether (1250–1150 cm⁻¹) functionalities .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based kits (IC₅₀ determination) .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables:
| Parameter | Optimal Range | Impact on Yield | Evidence |
|---|---|---|---|
| Temperature | 70–90°C | ±15% | |
| Catalyst | Pd(OAc)₂ with XPhos | +20% efficiency | |
| Solvent | DMF vs. THF | DMF improves solubility |
- Statistical Analysis : Response surface methodology (RSM) identifies interactions between parameters .
Q. How can contradictions between in vitro and in vivo biological data be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm in vitro hits with SPR (surface plasmon resonance) for binding affinity .
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to explain poor in vivo efficacy .
- Dose-Response Studies : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
Q. What strategies guide structure-activity relationship (SAR) studies for triazolopyridazine derivatives?
- Methodological Answer :
- Core Modifications : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OH) substituents .
- Side-Chain Variations : Test alkyl vs. aryl groups on the butanamide moiety for lipophilicity adjustments (logP calculations) .
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) to inform rational design .
Q. Which advanced techniques confirm molecular conformation and target interactions?
- Methodological Answer :
- X-ray Diffraction : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with 3,4-dimethoxy groups) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in solvated systems (100 ns trajectories, AMBER force field) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
